
Pioglitazone-d4 N-Oxide (deuterated)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pioglitazone-d4 N-Oxide (deuterated) is a deuterated metabolite of Pioglitazone, a medication primarily used to lower blood glucose levels in the treatment of type 2 diabetes mellitus. The deuterated form is used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pioglitazone-d4 N-Oxide involves the deuteration of Pioglitazone followed by oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the thiazolidinedione ring to its N-oxide form, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods: Industrial production of Pioglitazone-d4 N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.
Types of Reactions:
Oxidation: Pioglitazone-d4 N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized metabolites.
Reduction: The compound can be reduced back to its parent form, Pioglitazone-d4, under specific conditions using reducing agents such as sodium borohydride.
Substitution: The deuterium atoms in Pioglitazone-d4 N-Oxide can be substituted with other isotopes or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation Products: Further oxidized metabolites.
Reduction Products: Pioglitazone-d4.
Substitution Products: Compounds with substituted isotopes or functional groups.
Applications De Recherche Scientifique
Scientific Research Applications
Pioglitazone-d4 N-Oxide is utilized in several domains:
- Chemistry : Serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and reaction mechanisms of pioglitazone and its metabolites. This application is crucial for understanding the chemical properties and interactions of the compound.
- Biology : Employed in metabolic studies to trace the pathways and interactions of pioglitazone within biological systems. This allows researchers to map out how the drug is metabolized and its effects on cellular processes.
- Medicine : Used in pharmacokinetic and pharmacodynamic studies, providing insights into the absorption, distribution, metabolism, and excretion of pioglitazone. Such studies are essential for determining the efficacy and safety profiles of drugs.
- Industry : Involved in the development and quality control of pharmaceuticals that contain pioglitazone. The stable isotope labeling helps ensure consistency and reliability in drug formulations.
The biological activity of Pioglitazone-d4 N-Oxide can be summarized as follows:
- Insulin Sensitivity : Enhances insulin sensitivity in peripheral tissues, which is critical for managing blood glucose levels.
- Lipid Metabolism : Modulates lipid profiles by reducing triglyceride levels and improving cholesterol metabolism.
- Anti-inflammatory Effects : Exhibits anti-inflammatory properties beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where inflammation plays a significant role .
Pharmacokinetics
Deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Studies indicate that Pioglitazone-d4 N-Oxide has enhanced stability and potentially a prolonged half-life due to the presence of deuterium, which may improve its therapeutic efficacy.
NASH Treatment
In preclinical models, Pioglitazone-d4 N-Oxide has been associated with reduced hepatic triglycerides and inflammation in NASH models. These effects were linked to a decrease in hepatocyte enlargement and fibrosis, highlighting its potential therapeutic benefits in liver diseases .
ADHD Models
Research involving neonatal rats with induced ADHD-like symptoms demonstrated that treatment with pioglitazone improved mitochondrial biogenesis and antioxidant capacity in various brain regions. This suggests potential utility for pioglitazone as an adjunct therapy in managing ADHD symptoms .
Parameter | Pioglitazone | Pioglitazone-d4 N-Oxide |
---|---|---|
PPARγ Activation | High | High |
Insulin Sensitivity | Yes | Yes |
Lipid Profile Improvement | Yes | Yes |
Anti-inflammatory Activity | Moderate | Enhanced |
Stability | Moderate | High |
Mécanisme D'action
Pioglitazone-d4 N-Oxide exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in tissues. This mechanism is similar to that of Pioglitazone, with the deuterated form providing additional insights into the metabolic pathways and interactions of the drug .
Comparaison Avec Des Composés Similaires
Pioglitazone: The parent compound, used to treat type 2 diabetes mellitus.
Rosiglitazone: Another thiazolidinedione with similar PPARγ agonist activity.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness: Pioglitazone-d4 N-Oxide is unique due to its stable isotope labeling, which allows for detailed metabolic studies and tracing of the compound in biological systems. This deuterated form provides a more accurate understanding of the pharmacokinetics and pharmacodynamics of Pioglitazone compared to its non-deuterated counterparts.
Activité Biologique
Pioglitazone-d4 N-Oxide is a deuterated metabolite of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. The introduction of deuterium enhances the stability and tracking of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies. This article explores the biological activity of Pioglitazone-d4 N-Oxide, focusing on its mechanisms, effects on metabolic pathways, and implications in research.
Pioglitazone-d4 N-Oxide acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). By activating PPARγ, it influences gene expression related to glucose and lipid metabolism, thereby improving insulin sensitivity and promoting glucose uptake in various tissues. This mechanism is consistent with that of its parent compound, pioglitazone, but the deuterated form allows for more precise metabolic tracking and understanding of its pharmacodynamics .
Biological Activity
The biological activity of Pioglitazone-d4 N-Oxide can be summarized in the following key areas:
- Insulin Sensitivity : The compound enhances insulin sensitivity in peripheral tissues, which is critical for managing blood glucose levels.
- Lipid Metabolism : It modulates lipid profiles by reducing triglyceride levels and improving cholesterol metabolism.
- Anti-inflammatory Effects : Pioglitazone-d4 N-Oxide exhibits anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) where inflammation plays a significant role .
Pharmacokinetics
Studies have shown that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, Pioglitazone-d4 has been demonstrated to have enhanced stability and potentially prolonged half-life due to the presence of deuterium .
Case Studies
- NASH Treatment : In preclinical models, Pioglitazone-d4 N-Oxide has been linked to reduced hepatic triglycerides and inflammation in NASH models. These effects were associated with a reduction in hepatocyte enlargement and fibrosis .
- ADHD Models : Research involving neonatal rats with induced ADHD-like symptoms showed that treatment with pioglitazone improved mitochondrial biogenesis and antioxidant capacity in various brain regions. This suggests potential utility for pioglitazone as an adjunct therapy in managing ADHD .
Data Tables
Parameter | Pioglitazone | Pioglitazone-d4 N-Oxide |
---|---|---|
PPARγ Activation | High | High |
Insulin Sensitivity | Yes | Yes |
Lipid Profile Improvement | Yes | Yes |
Anti-inflammatory Activity | Moderate | Enhanced |
Stability | Moderate | High |
Propriétés
Numéro CAS |
1329805-73-3 |
---|---|
Formule moléculaire |
C19H16N2O4SD4 |
Poids moléculaire |
376.47 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
145350-09-0 (unlabelled) |
Synonymes |
5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide |
Étiquette |
Pioglitazone Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.